molecular formula C17H19N3O2 B6172380 4-(4-tert-butylbenzamido)pyridine-3-carboxamide CAS No. 2445784-36-9

4-(4-tert-butylbenzamido)pyridine-3-carboxamide

Cat. No.: B6172380
CAS No.: 2445784-36-9
M. Wt: 297.4
InChI Key:
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Description

4-(4-tert-butylbenzamido)pyridine-3-carboxamide is an organic compound with the molecular formula C17H19N3O2 It is characterized by the presence of a pyridine ring substituted with a carboxamide group and a tert-butylbenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylbenzamido)pyridine-3-carboxamide typically involves the reaction of 4-tert-butylbenzoic acid with pyridine-3-carboxamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylbenzamido)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amido or carboxamide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

4-(4-tert-butylbenzamido)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylbenzamido)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-tert-butylbenzamido)pyridine-2-carboxamide
  • 4-(4-tert-butylbenzamido)pyridine-4-carboxamide
  • 4-(4-tert-butylbenzamido)pyridine-3-carboxylic acid

Uniqueness

4-(4-tert-butylbenzamido)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butylbenzamido group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.

Properties

CAS No.

2445784-36-9

Molecular Formula

C17H19N3O2

Molecular Weight

297.4

Purity

95

Origin of Product

United States

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